(E)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-(3-nitrophenyl)acrylamide
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Description
(E)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-(3-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C23H17N3O5S and its molecular weight is 447.47. The purity is usually 95%.
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Scientific Research Applications
Chemical Rearrangements and Synthesis
O,N and N,N Double Rearrangement
Research demonstrates the condensation of cyano and methylthio acrylamides with benzoic acid, leading to the synthesis of oxazin and diazinone compounds through O,N and N,N double rearrangement processes. This study showcases the compound's utility in facilitating complex chemical transformations (Yokoyama, Hatanaka, & Sakamoto, 1985).
Polymerization
Controlled Radical Polymerization
A study on the polymerization of acrylamides containing amino acid moieties reveals the controlled formation of polymers with narrow polydispersity, demonstrating the compound's role in the development of new polymeric materials with specific properties (Mori, Sutoh, & Endo, 2005).
Photocrosslinking and Polymer Properties
UV Cross-Linkable Polymer
Research on the synthesis and characterization of triazine-based polymers highlights the photocrosslinking capabilities of these materials. This study provides insight into the use of such compounds in developing polymers with enhanced photocrosslinking rates and thermal stability, applicable in material sciences (Suresh et al., 2016).
Cytotoxic Activities
Synthesis and In Vitro Cytotoxic Activities
The synthesis of heteroarylacrylonitriles and their evaluation for cytotoxic potency against cancer cell lines reveal significant findings. This research underscores the potential therapeutic applications of these compounds, with specific structures showing a marked increase in cytotoxic potency, indicating their potential in cancer research (Sa̧czewski et al., 2004).
Molecular Engineering
Molecular Engineering for Solar Cell Applications
A study on the engineering of organic sensitizers for solar cells by incorporating donor, electron-conducting, and anchoring groups into novel organic molecules demonstrates the potential of such compounds in enhancing solar cell efficiency. This research shows the application of complex acrylamides in renewable energy technologies (Kim et al., 2006).
Properties
IUPAC Name |
(E)-N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-3-(3-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O5S/c1-14-18(12-24)23(25-22(27)8-6-15-3-2-4-17(9-15)26(28)29)32-21(14)11-16-5-7-19-20(10-16)31-13-30-19/h2-10H,11,13H2,1H3,(H,25,27)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUABKKOZZJZTBK-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C#N)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.